molecular formula C13H7F2N3OS B5707812 N-(2,1,3-benzothiadiazol-4-yl)-2,4-difluorobenzamide

N-(2,1,3-benzothiadiazol-4-yl)-2,4-difluorobenzamide

Cat. No.: B5707812
M. Wt: 291.28 g/mol
InChI Key: CQJNWQLSZRUHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2,4-difluorobenzamide is a compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their unique electronic properties and have been extensively studied for their applications in various fields such as optoelectronics, photovoltaics, and medicinal chemistry.

Preparation Methods

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2,4-difluorobenzamide typically involves the reaction of 2,4-difluorobenzoic acid with 2,1,3-benzothiadiazole-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-4-yl)-2,4-difluorobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2,4-difluorobenzamide has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-4-yl)-2,4-difluorobenzamide can be compared with other benzothiadiazole derivatives such as:

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N3OS/c14-7-4-5-8(9(15)6-7)13(19)16-10-2-1-3-11-12(10)18-20-17-11/h1-6H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJNWQLSZRUHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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